Cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol is a chemical compound with the molecular formula and a molecular weight of 143.23 g/mol. It is classified as a bioactive small molecule and is identified by the CAS number 421765-87-9. This compound falls under the category of amines due to the presence of a methylamino group, and it has potential applications in medicinal chemistry.
The synthesis of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol typically involves multi-step organic reactions. While specific methods for this compound are not extensively documented, general strategies for synthesizing similar compounds include:
Technical details regarding specific reaction conditions, such as temperature and solvents, would depend on the exact synthetic pathway chosen.
The molecular structure of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol can be represented as follows:
Cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol can participate in various chemical reactions typical for alcohols and amines:
These reactions highlight the versatility of this compound in organic synthesis and its potential utility in drug development.
The physical and chemical properties of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol include:
Cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol has potential applications in scientific research, particularly in:
The construction of the functionalized cyclopentane core in cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol demands precise stereocontrol. Modern approaches leverage transition metal-catalyzed annulations to install multiple contiguous stereocenters in a single operation. A highly efficient method employs rhodium-catalyzed domino reactions of vinyldiazoacetates with allylic alcohols. This cascade initiates with dirhodium carbene formation, followed by oxonium ylide generation, [2,3]-sigmatropic rearrangement, oxy-Cope rearrangement, and intramolecular carbonyl ene cyclization. Critically, chiral dirhodium catalysts like Rh₂(DOSP)₄ achieve >97:3 diastereoselectivity and 99% enantiomeric excess (ee) by enforcing a chair-like transition state during the Cope rearrangement, positioning substituents equatorially to minimize steric strain [2] [7].
Alternative strategies include formal [3+2] cycloadditions, such as titanium(salen)-catalyzed reactions between cyclopropyl ketones and alkenes, which construct two C–C bonds and two stereocenters with >20:1 dr. Additionally, solvent-free [3+2] cycloadditions catalyzed by pyridine/diboron systems yield polysubstituted cyclopentanes under mild conditions, though with less stereochemical precision for amino-alcohol motifs [10].
Table 1: Comparison of Cyclopentane Ring Formation Methodologies
Methodology | Catalyst | Diastereoselectivity | Enantioselectivity | Key Advantage |
---|---|---|---|---|
Rh-Carbene Domino Cascade | Rh₂(DOSP)₄ | >97:3 dr | 99% ee | Four stereocenters in one step |
Ti(salen)-Catalyzed [3+2] | Chiral Ti Complex | >20:1 dr | >95% ee | Broad alkene tolerance |
Pyridine/Diboron [3+2] | B(pin)₂/Pyridine | 3:1–10:1 dr | N/A | Solvent-free, metal-free |
Introduction of the methylamino group at C2 of the cyclopentane ring typically occurs through reductive amination of a ketone precursor. A ketone intermediate (e.g., 2-methyl-2-aminocyclopentanone) undergoes condensation with methylamine under reducing conditions. Sodium cyanoborohydride or hydrogenation over Pd/C in methanol provides the tertiary amine with retention of cis-stereochemistry relative to the hydroxymethyl group. Key to optimizing this step is pH control (pH 7–8) to suppress dialkylation while ensuring efficient imine formation. Yields exceed 85% when conducted in anhydrous methanol at 25°C for 12–24 hours [1] [6].
Recent advances employ catalytic asymmetric reductive amination using chiral phosphoric acids, though industrial scalability remains limited compared to classical methods. The tertiary amine’s basicity (predicted pKₐ 9.2) necessitates inert atmospheres to prevent carbamate formation during isolation [4].
The free base of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol is hygroscopic and prone to oxidation. Conversion to its hydrochloride salt (CAS 421765-87-9) significantly enhances stability for storage and handling. This is achieved by treating the free base in diethyl ether with anhydrous HCl gas at 0°C, yielding a crystalline solid after filtration and drying. The hydrochloride exhibits:
X-ray diffraction confirms the cis-configuration is retained during salt formation, with chloride hydrogen-bonded to the protonated amine and hydroxyl group, creating a stabilizing intramolecular network [4] [9].
Incorporation of the hydroxymethyl group traditionally required stoichiometric reductants (e.g., LiAlH₄) in ethereal solvents. Modern mechanochemical strategies enable solvent-free functionalization. A key method utilizes rhodium-catalyzed C–H activation under ball-milling conditions: cyclopentylmethylamine derivatives undergo directed C–H methylation using MeB(OH)₂ and Ag₂CO₃ oxidant in stainless-steel mills. This approach:
Table 2: Solvent-Free vs. Traditional Solution-Phase Methanol Substituent Modification
Parameter | Mechanochemical Method | Solution-Phase Method |
---|---|---|
Reaction Time | 40 min–2 h | 16–24 h |
Solvent Consumption | 0 mL | 50–100 mL/g substrate |
Byproduct Formation | <5% | 10–15% (halogenated wastes) |
Energy Input | Mechanical (36 Hz) | Thermal (80–100°C) |
Scalable production of pharma-grade material requires adherence to current Good Manufacturing Practices (cGMP). Key considerations include:
A representative cGMP batch (100 g scale) achieves:
Table 3: cGMP Production Process Critical Control Points
Critical Step | Control Parameter | Acceptance Criteria | Monitoring Method |
---|---|---|---|
Rh-Catalyzed Annulation | Catalyst Loading | 1.0 ± 0.05 mol% | ICP-MS (Rh trace) |
Reductive Amination | pH | 7.5 ± 0.2 | In-line pH probe |
HCl Salt Formation | Stoichiometry | 1.05 eq HCl/base | Titrimetric control |
Final Crystallization | Particle Size Distribution | D90 ≤ 100 μm | Laser diffraction |
Comprehensive Compound List
All compounds referenced in this synthesis review:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5